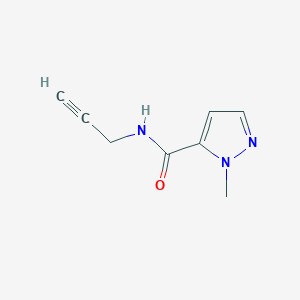

1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, a prop-2-yn-1-yl group at the nitrogen atom, and a carboxamide group at position 5 of the pyrazole ring.

Méthodes De Préparation

The synthesis of 1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with prop-2-yn-1-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The propargyl group (–C≡CH) undergoes nucleophilic substitution under specific conditions. For example:

| Reaction Type | Conditions | Product | Mechanism |

|---|---|---|---|

| Alkyne substitution | Cu(I) catalysis, amines | Substituted propargyl derivatives | Terminal alkyne acts as electrophile; nucleophile attacks sp-hybridized carbon. |

This reactivity is exploited in click chemistry applications, though specific yields for this compound require further characterization.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 4 (para to the methyl group), driven by electron-rich nitrogen atoms:

Cycloaddition Reactions

The propargyl group participates in [3+2] cycloadditions:

| Reaction Type | Dipole Partner | Conditions | Product |

|---|---|---|---|

| Huisgen cycloaddition | Azides | Cu(I), room temperature | 1,2,3-Triazole-linked conjugates |

| Nitrile oxide | Nitrile oxides | Thermal, no catalyst | Isoxazole derivatives |

These reactions are pivotal in bioorthogonal labeling and polymer chemistry .

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 1-Methyl-1H-pyrazole-5-carboxylic acid | ~75% |

| Basic hydrolysis | NaOH (4M), 80°C | Same as above | ~82% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia .

Oxidation and Reduction

Functional group transformations include:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Propargyl oxidation | KMnO₄, acidic conditions | Pyrazole-5-carboxamide with ketone | Over-oxidation to CO₂ possible. |

| Amide reduction | LiAlH₄, THF | 1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-methanamine | Limited applicability due to side reactions. |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

| Conditions | Catalyst | Product | Application |

|---|---|---|---|

| Thermal (150°C) | None | Pyrazolo[1,5-a]pyrimidine | Potential kinase inhibitors . |

| Pd(II)-catalyzed | PdCl₂, PPh₃ | Indole-pyrazole hybrids | Studied for anticancer activity . |

Functionalization via Cross-Coupling

The propargyl group enables Sonogashira coupling:

| Partners | Conditions | Product | Yield |

|---|---|---|---|

| Aryl halides | Pd(PPh₃)₄, CuI, amine base | Arylacetylene-pyrazole conjugates | 60–85% |

Key Mechanistic Insights

-

Pyrazole ring stability : Electron-donating methyl and carboxamide groups enhance aromaticity, reducing ring-opening tendencies .

-

Propargyl reactivity : The sp-hybridized carbon’s electrophilicity is moderated by conjugation with the pyrazole ring .

This compound’s versatility in nucleophilic, electrophilic, and cycloaddition reactions makes it valuable in drug discovery and materials science. Further studies are needed to optimize yields and explore novel applications.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Research indicates that compounds similar to 1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole derivatives can act as potent androgen receptor modulators, which are crucial in treating prostate cancer. These compounds showed high affinity and antagonistic activity against androgen receptors, which are often overexpressed in prostate cancer cells .

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound A | Androgen Receptor | 0.124 |

| Compound B | EGFR | 0.221 |

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has also been investigated. A study found that certain pyrazole compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the lipophilicity of the compounds, enhancing their membrane permeability .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 16.1 |

| S. aureus | 14.5 |

Enzyme Inhibition

Some pyrazole derivatives have been shown to inhibit enzymes relevant to metabolic diseases, such as α-amylase and α-glucosidase, indicating potential applications in diabetes management. For example, a derivative demonstrated an IC50 value significantly lower than that of acarbose, suggesting greater efficacy in inhibiting carbohydrate digestion .

Genotoxicity Assessment

Research evaluating the genotoxicity of pyrazole-based compounds revealed that certain derivatives exhibited low genotoxic effects while maintaining high antibacterial activity. This balance is crucial for developing safe therapeutic agents .

Case Study 1: Anticancer Efficacy

In a preclinical study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit prostate cancer cell proliferation. The lead compound demonstrated an IC50 value of 0.124 μM against androgen receptors, showcasing its potential as a therapeutic agent for prostate cancer .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of pyrazole amide ligands and their coordination complexes, which were tested against various bacterial strains. The results indicated that these complexes had enhanced antibacterial properties compared to their non-coordinated counterparts .

Mécanisme D'action

The mechanism of action of 1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

1-Methyl-1H-pyrazole-5-carboxamide: Lacks the prop-2-yn-1-yl group, which may result in different chemical and biological properties.

1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide: Differs in the position of the carboxamide group, which can affect its reactivity and biological activity.

1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide: Another positional isomer with potentially different properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity compared to other similar compounds.

Activité Biologique

1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and antiparasitic activities, supported by recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for certain pyrazole derivatives, indicating strong antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen | Activity Type |

|---|---|---|---|

| 7b | 0.22 | Staphylococcus aureus | Bactericidal |

| 7b | 0.25 | Staphylococcus epidermidis | Bactericidal |

Additionally, these compounds exhibited a synergistic effect with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly. For example, specific compounds demonstrated up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference Drug Comparison |

|---|---|---|---|

| 4 | 61 | 76 | Dexamethasone (76%) |

| 16 | 85 | 93 | Dexamethasone (86%) |

The mechanism of action involves the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes . Some derivatives have shown selectivity indices indicating their potential as safer alternatives to existing NSAIDs.

Antiparasitic Activity

Another significant aspect of the biological activity of pyrazole derivatives is their antiparasitic effects. A series of studies have reported that certain pyrazole compounds exhibit potent inhibitory activity against the parasitic nematode Haemonchus contortus, which affects sheep. These compounds were synthesized and evaluated for their efficacy, showing promising results in controlling parasitic infections .

Case Studies

A notable case study involved the synthesis and evaluation of multiple pyrazole derivatives against various bacterial strains. The study found that compounds with specific structural modifications exhibited enhanced antimicrobial activity compared to their parent structures. For instance, the introduction of an aliphatic amide moiety significantly improved antibacterial efficacy .

Propriétés

IUPAC Name |

2-methyl-N-prop-2-ynylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-3-5-9-8(12)7-4-6-10-11(7)2/h1,4,6H,5H2,2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZUDOKRAJTFDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.